molecular formula C10H14N2O2 B015534 4-(Methylamino)-4-(3-pyridyl)butyric acid CAS No. 15569-99-0

4-(Methylamino)-4-(3-pyridyl)butyric acid

Cat. No. B015534
CAS RN: 15569-99-0
M. Wt: 194.23 g/mol
InChI Key: WERGJLUDJRKXIV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(methylamino)butanoic acid has been achieved using N-methyl-pyrrolidone, hydrochloric acid, and thiourea dioxide as materials. Optimized reaction conditions led to the synthesis of 4-(methylamino)butanoic acid salts with a yield of 72.89%, followed by obtaining the target compound with a yield of 82.68% (W. Peng, 2010).

Molecular Structure Analysis

Investigations into the molecular structure of related compounds, such as 4-oxo-4-(pyridin-2-ylamino)butanoic acid, reveal intricate hydrogen bonding patterns contributing to its stable crystal structure. These patterns facilitate one-dimensional helical columns further stabilized by various intermolecular interactions (Prakash Shet M et al., 2018).

Chemical Reactions and Properties

The reactivity of 4-(methylamino)butanoic acid and its derivatives in chemical reactions often involves the formation of complex hydrogen-bonded structures. For instance, the crystal structure of similar compounds showcases R2 2(8) and R6 6(32) hydrogen-bonded rings, indicative of potential reactivity pathways that could be applicable to 4-(methylamino)-4-(3-pyridyl)butyric acid as well (Jorge Trilleras et al., 2009).

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds : It is used in synthesizing 3-methyl-5-(2-, 3-, 4-pyridyl, or 2-quinolyl)-2,4-pentadienoic acids and their olides, contributing to the field of heterocyclic compound chemistry (Kuchkova, 1991).

  • Asymmetric Synthesis of Amino Acids : It's used for the asymmetric synthesis of 3- and 4-pyridylalanines, achieving enantiomeric excesses up to 90%, which is significant in the production of unusual amino acids (Döbler et al., 1996).

  • Radiopharmaceutical Research : The 4-[11C]methylamino derivative of this compound is explored as a potential marker for prolyl endopeptidase, which is relevant in radiopharmaceutical research (Dort et al., 1994).

  • Organic Synthesis : It plays a role in the synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids, an area of significant interest in organic chemistry (Iminov et al., 2015).

  • Histamine H2-Receptor Antagonists : The synthesis of 3-amino-5-[2-(ethylamino)-4-pyridyl]-1,2,4-triazole led to insights into the antagonist activity in competitive histamine H2-receptor antagonists (Lipinski et al., 1985).

  • Carcinogenesis Research : The 4-(3-pyridyl)-4-oxobutylation of DNA, which involves derivatives of this compound, is significant in studying nasal cavity tumors (Hecht et al., 1987).

  • Chemical Synthesis : A study demonstrated its use in synthesizing 4-(methylamino)butanoic acid, yielding significant percentages of the intermediate and target product (Peng, 2010).

  • Pharmacology : Derivatives of this compound, like 4-(substituted pyridyl)-1,4-dihydropyridine, have shown hypotensive activity, contributing to cardiovascular pharmacology (Ashimori et al., 1990).

  • Biomarker Analysis : This compound is used in liquid chromatography-electrospray ionization-tandem mass spectrometry for detecting urinary biomarkers in smokers, playing a crucial role in analytical chemistry (Jing et al., 2014).

properties

IUPAC Name

4-(methylamino)-4-pyridin-3-ylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-11-9(4-5-10(13)14)8-3-2-6-12-7-8/h2-3,6-7,9,11H,4-5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WERGJLUDJRKXIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CCC(=O)O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50935272
Record name 4-(Methylamino)-4-(pyridin-3-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50935272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methylamino)-4-(3-pyridyl)butyric acid

CAS RN

15569-99-0
Record name γ-(Methylamino)-3-pyridinebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15569-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinebutanoic acid, gamma-(methylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015569990
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Methylamino)-4-(pyridin-3-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50935272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
MV Djordjevic, CW Sigountos… - Journal of agricultural …, 1991 - ACS Publications
MATERIALS AND METHODS Apparatus. TSNA and iso-NNAC were separated and quantified on a Hewlett-Packard Model 5890 gas chromatograph interfaced with a Model 610 …
Number of citations: 24 0-pubs-acs-org.brum.beds.ac.uk
A Rivenson, MV Djordjevic, S Amin, R Hoffmann - Cancer letters, 1989 - Elsevier
The evaluation of the tumorigenic activity in A J mouse lung of certain tobacco N-nitrosamines, namely 3-(methylnitrosamino)propionic acid (NMPA), 4-(methylnitrosamino)-1-(3-pyridyl)-…
AR Tricker, G Scherer, C Conze, F Adlkofer… - …, 1993 - academic.oup.com
The potential endogenous nitrosation of nicotine and cotinine to yield 4-(N-methylnitrosamino)-4-(3-pyridyl)butyric acid (Iso-NNAC) has been studied in smokers and non-smokers. …
Number of citations: 15 0-academic-oup-com.brum.beds.ac.uk
MV Djordjevic, KD Brunnemann, D Hoffmann - Carcinogenesis, 1989 - academic.oup.com
Research on carcinogenic, tobacco-specific N-nitrosamines (TSNA) led to the identification and analysis of 4-(methyl-iiftrosamino)-4-(3-pyridyl)butyric add (iso-NNAQ in tobacco and …
Number of citations: 80 0-academic-oup-com.brum.beds.ac.uk
AR Tricker, G Scherer, F Adlkofer, A Pachinger, H Klus - 1994 - ACS Publications
Nicotine reacts slowly with nitrous acid in aqueous solution to produce the tobacco-specific N-nitrosamines 4-(N-methylnitrosamino)-4-(3-pyridyl)-1-butanal (NNA), N-nitrosonornicotine (…
Number of citations: 2 0-pubs-acs-org.brum.beds.ac.uk
M Zhou, C Song, J Gu, T Wang, L Shi, C Li, L Zhu… - Frontiers in … - frontiersin.org
Gliomas are the most common malignant tumors in the central nervous system. Host genetic and environmental factors have been implicated as the causes and regulators of gliomas. …
Number of citations: 0 www.frontiersin.org
D Hoffmann, MV Djordjevic, A Rivenson, E Zang… - Cancer letters, 1993 - Elsevier
Tobacco-specific N-nitrosamines (TSNA) are formed from nicotine and the minor Nicotiana tabacum alkaloids during tobacco processing and tobacco smoking. The TSNA are the most …
WL Alworth, AA Liebman… - Journal of the American …, 1964 - ACS Publications
Radioactive nicotine, isolated from the root and aerial portions of Nicotiana glutinosa after a 6 hr. exposure to 14COi, was degraded and the activity determined in the pyridine ring, the N…
Number of citations: 25 0-pubs-acs-org.brum.beds.ac.uk
C Walling, PJ Wagner - Journal of the American Chemical Society, 1964 - ACS Publications
Yields of/-butyl alcohol and acetone obtained on chlorinating dilute solutionsof cyclohexane with/-butyl hypochlorite have been measured in some 14 solvents and relative rates of …
Number of citations: 280 0-pubs-acs-org.brum.beds.ac.uk
M Zhou, C Song, JW Gu, T Wang, LY Shi, CY Li… - bioRxiv, 2023 - biorxiv.org
Gliomas are the most common malignant tumors in the central nervous system. Evidence shows that alterations of the gut microbiome play an important role in multiple diseases …
Number of citations: 0 www.biorxiv.org

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